![molecular formula C8H8N2O B1312225 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 737003-45-1](/img/structure/B1312225.png)

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

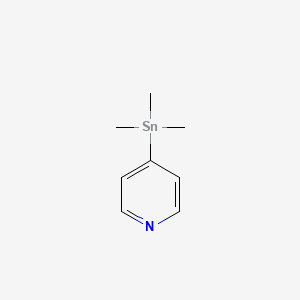

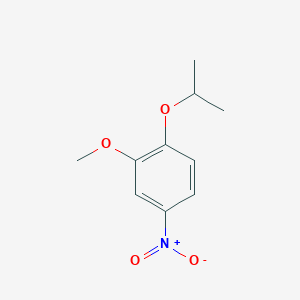

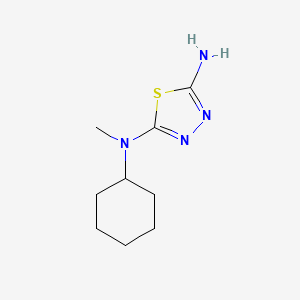

“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” can be represented by the SMILES string "Oc1cnc2[nH]ccc2c1" . This indicates that the compound contains a pyrrolopyridine core with a hydroxyl group attached to the 5-position and a methyl group attached to the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

-

VEGFR-2 Inhibitor Synthesis

- Field : Biochemistry

- Application Summary : “1H-Pyrrolo[2,3-b]pyridin-5-ol” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor involved in vasculogenesis and angiogenesis.

- Method of Application : The specific experimental procedures and technical details were not provided in the source .

- Results : The synthesis of VEGFR-2 inhibitors could potentially lead to the development of new treatments for diseases like cancer where angiogenesis plays a crucial role .

-

FGFR Targeting

- Field : Cancer Therapy

- Application Summary : Derivatives of “1H-Pyrrolo[2,3-b]pyridine”, which includes “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol”, are being developed to target Fibroblast Growth Factor Receptors (FGFRs) .

- Method of Application : The specific experimental procedures and technical details were not provided in the source .

- Results : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

-

Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist

- Field : Biochemistry

- Application Summary : “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is used in the synthesis of a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist .

- Method of Application : The specific experimental procedures and technical details were not provided in the source .

- Results : The synthesis of this inverse agonist could potentially lead to the development of new treatments for diseases where the Retinoic Acid Receptor-Related Orphan Receptor C2 plays a crucial role .

Safety And Hazards

“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that the compound may be harmful if swallowed. Further safety information should be obtained from the material safety data sheet (MSDS) provided by the supplier .

Zukünftige Richtungen

The future directions for research on “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” could involve further exploration of its biological activities and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a lead compound for the development of new FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolo[2,3-b]pyridine scaffold could be beneficial in medicinal and agricultural chemistry .

Eigenschaften

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIKASUARYIORO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460785 |

Source

|

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |

CAS RN |

737003-45-1 |

Source

|

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)